(2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a triazole ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of ethylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Introduction of the Triazole Ring: The triazole ring is introduced through the reaction of the thiazolidinone intermediate with hydrazine hydrate and formic acid.
Addition of the Fluorophenyl Group: The final step involves the condensation of the intermediate with 4-fluorobenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5-[(4-chlorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
- 3-ethyl-5-[(4-bromophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
Uniqueness
- Fluorophenyl Group : The presence of the fluorophenyl group in (2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity.
- Biological Activity : The compound may exhibit distinct biological activities compared to its analogs due to the specific interactions of the fluorophenyl group with molecular targets.
Properties
IUPAC Name |
(2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c1-2-20-13(21)12(7-10-3-5-11(15)6-4-10)22-14(20)18-19-8-16-17-9-19/h3-9H,2H2,1H3/b12-7-,18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJLACMAQTAHB-NSIGFGTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)F)/S/C1=N\N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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